Potassiumhexacyanoruthenate(II)

Description

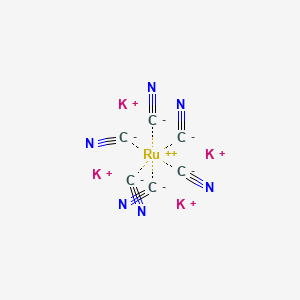

Potassium hexacyanoruthenate(II), with the chemical formula K₄[Ru(CN)₆]·xH₂O, is a cyanometallate complex where ruthenium is in the +2 oxidation state. This compound is structurally characterized as a 4.5 hydrate (K₄[Ru(CN)₆]·4.5H₂O) with a monoclinic crystal system (space group P1) and lattice parameters a = 6.813(5) Å, b = 10.519(1) Å, and c = 12.470(2) Å . It is isostructural with hexacyanorhodate(II) ([Rh(CN)₆]³⁻) and hexacyanoiridate(II) ([Ir(CN)₆]³⁻) analogs . The compound is commercially available in hydrated forms, with CAS numbers 15002-31-0 (hydrate) and 339268-21-2 (variable hydration) .

Key applications include:

- Catalysis: Used in mercury(II)-catalyzed ligand substitution reactions for analytical determinations .

- Electrochemistry: Incorporated into electrocatalytic films for cysteine oxidation and electrochromic devices .

- Material Science: Acts as a precursor for RuPd alloy networks in fuel cell applications .

Properties

Molecular Formula |

C6K4N6Ru |

|---|---|

Molecular Weight |

413.6 g/mol |

IUPAC Name |

tetrapotassium;ruthenium(2+);hexacyanide |

InChI |

InChI=1S/6CN.4K.Ru/c6*1-2;;;;;/q6*-1;4*+1;+2 |

InChI Key |

FRCBOHAGKUJBHE-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Ru+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassiumhexacyanoruthenate(II) can be synthesized by reacting ruthenium trichloride with potassium cyanide in an aqueous solution. The reaction typically involves the following steps:

- Dissolving ruthenium trichloride in water.

- Adding potassium cyanide to the solution.

- Stirring the mixture at room temperature until the reaction is complete.

- Filtering and drying the resulting product to obtain Potassiumhexacyanoruthenate(II).

Industrial Production Methods: Industrial production of Potassiumhexacyanoruthenate(II) follows similar steps but on a larger scale. The process involves precise control of reaction conditions, such as temperature, concentration, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Potassiumhexacyanoruthenate(II) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation states of ruthenium.

Reduction: It can be reduced to lower oxidation states.

Substitution: Ligands in the coordination sphere can be substituted with other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

Substitution: Ligand exchange reactions often involve other cyanide complexes or phosphine ligands.

Major Products:

Oxidation: Higher oxidation state complexes of ruthenium.

Reduction: Lower oxidation state complexes.

Substitution: New coordination compounds with different ligands

Scientific Research Applications

Electrochemical Applications

Potassium hexacyanoruthenate(II) is primarily utilized in electrochemical applications due to its redox properties.

- Electroplating : It serves as a source of ruthenium in electroplating processes, enhancing the durability and conductivity of metal surfaces. The compound's stability and solubility make it an ideal candidate for producing high-quality coatings on substrates.

- Biosensors : The compound is integrated into amperometric biosensors, where it acts as an electron transfer mediator. This application is particularly relevant in glucose monitoring devices for diabetics, where it replaces natural electron carriers, improving sensor performance and response times.

| Application | Description |

|---|---|

| Electroplating | Used as a source of ruthenium for durable metal coatings. |

| Biosensors | Acts as an electron transfer mediator in glucose monitoring devices. |

Catalytic Applications

The compound exhibits significant catalytic activity in various organic reactions.

- Oxidation Reactions : Potassium hexacyanoruthenate(II) is employed as an oxidant in organic synthesis, particularly in the regeneration of catalysts during Sharpless dihydroxylations. Its ability to facilitate oxidation under mild conditions makes it valuable in synthetic organic chemistry.

- Reductive Amination : It is used in chemoselective reductive amination reactions with carbonyl compounds, allowing for the synthesis of substituted amines efficiently.

| Reaction Type | Role of Potassium Hexacyanoruthenate(II) |

|---|---|

| Oxidation | Acts as an oxidant for catalyst regeneration. |

| Reductive Amination | Facilitates synthesis of substituted amines from carbonyl compounds. |

Material Science

In materials science, potassium hexacyanoruthenate(II) plays a role in the development of advanced materials.

- Nanomaterials : It has been explored for synthesizing ruthenium nanoparticles, which exhibit unique electronic and catalytic properties beneficial for various applications including fuel cells and solar energy conversion.

- Conductive Polymers : The compound can be incorporated into conductive polymer matrices to enhance their electrical properties, making them suitable for applications in flexible electronics and sensors.

Analytical Chemistry

In analytical chemistry, potassium hexacyanoruthenate(II) is utilized for its distinctive colorimetric properties.

- Colorimetric Sensors : It is part of ferroxyl indicator solutions that detect iron ions through a color change to Prussian blue, enabling the assessment of metal oxidation states and corrosion processes.

- Antioxidant Activity Measurement : The compound is used to determine the ferric reducing power potential of samples, which is crucial for evaluating antioxidant properties in food chemistry and pharmacology.

| Analytical Application | Description |

|---|---|

| Colorimetric Sensors | Detects iron ions via color change (Prussian blue formation). |

| Antioxidant Measurement | Assesses ferric reducing power to evaluate antioxidant capacity. |

Case Studies

- Electrochemical Sensor Development : A study demonstrated the integration of potassium hexacyanoruthenate(II) into a glucose sensor, resulting in enhanced sensitivity and reduced response time compared to traditional sensors using oxygen as an electron transfer agent .

- Catalytic Efficiency in Organic Synthesis : Research highlighted its role as a catalyst in the selective oxidation of alcohols to aldehydes under mild conditions, showcasing its utility in green chemistry practices .

- Nanoparticle Synthesis : A case study focused on the synthesis of ruthenium nanoparticles using potassium hexacyanoruthenate(II), revealing their potential application in catalysis and energy storage devices due to their high surface area and reactivity .

Mechanism of Action

The mechanism of action of Potassiumhexacyanoruthenate(II) involves its ability to coordinate with various substrates and catalyze reactions. The compound’s ruthenium center can undergo redox reactions, facilitating electron transfer processes. This property makes it effective in catalysis and other chemical transformations. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or electron transfer in catalytic processes .

Comparison with Similar Compounds

Comparison with Similar Cyanometallates

Structural and Crystallographic Properties

Key Observations :

Redox and Reactivity

Redox Potentials and Ligand Substitution:

Key Observations :

- Hexacyanoruthenate(II) exhibits moderate oxidizing power, between ferricyanide and osmium analogs .

- Unlike ferrocyanide, [Ru(CN)₆]⁴⁻ undergoes rapid aquation with Br₂, forming aqua-cyano intermediates .

Catalytic Efficiency in Mercury(II) Detection:

| Substrate | Limit of Detection (Hg²⁺) | Catalyzed Reaction | Reference |

|---|---|---|---|

| K₄[Ru(CN)₆] | 1.5 × 10⁻⁶ mol dm⁻³ | Ligand substitution with pyrazine | |

| K₄[Fe(CN)₆] | 5.0 × 10⁻⁶ mol dm⁻³ | Substitution with nitroso-R-salt |

Key Observations :

- Potassium hexacyanoruthenate(II) offers higher sensitivity in Hg²⁺ detection compared to ferrocyanide, attributed to faster ligand exchange kinetics .

Electrochromic Performance:

| Material | Color Transition | Stability | Reference |

|---|---|---|---|

| Prussian Blue (Fe³⁺[Fe(CN)₆]⁻) | Blue ↔ Transparent | High | |

| Ruthenium Purple (Fe³⁺[Ru(CN)₆]⁴⁻) | Purple ↔ Transparent | Moderate |

Key Observations :

- Ruthenium purple films are less stable than Prussian blue due to challenges in synthesizing hexacyanoruthenate(III) precursors .

Key Observations :

- Potassium hexacyanoruthenate(II) is classified as a Category 6.1(b) hazardous substance (UN 1588), requiring stricter handling than ferrocyanide .

Biological Activity

Potassium hexacyanoruthenate(II) (K[Ru(CN)]) is a coordination compound that has garnered interest in various fields, particularly in biochemistry and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects on biological systems, and potential applications.

Potassium hexacyanoruthenate(II) is a crystalline solid that serves as a source of ruthenium for various applications, including electroplating and catalysis. Its structure consists of a central ruthenium ion coordinated to six cyanide ligands, forming an octahedral geometry. This configuration is crucial for its reactivity and interactions with biological molecules.

Mechanisms of Biological Activity

The biological activity of potassium hexacyanoruthenate(II) can be attributed to several mechanisms:

- Redox Activity : The compound can act as an electron acceptor, participating in redox reactions that can influence cellular processes. For instance, it has been shown to facilitate the oxidation of various organic substrates in the presence of catalytic amounts of ruthenium .

- Enzyme Mimicry : Ruthenium complexes have been studied for their ability to mimic enzyme activity. Potassium hexacyanoruthenate(II) may exhibit catalytic properties similar to those of metalloenzymes, potentially affecting metabolic pathways .

- Interaction with Biomolecules : The cyanide ligands can interact with biomolecules, leading to the formation of stable complexes that may alter the biological function of these molecules. This interaction can have implications for drug design and delivery systems.

Case Studies and Research Findings

Several studies have investigated the biological effects of potassium hexacyanoruthenate(II):

- Oxidation Reactions : A study demonstrated that potassium hexacyanoruthenate(II) catalyzes the oxidation of ciprofloxacin in an alkaline medium, producing identifiable degradation products. The stoichiometry was found to be 1:2, indicating that two moles of hexacyanoferrate(III) are required for the complete oxidation of one mole of ciprofloxacin .

- Kinetic Studies : Research has shown that the kinetics of reactions involving potassium hexacyanoruthenate(II) can vary significantly based on pH and concentration conditions. For example, one study reported first-order kinetics with respect to the concentration of nitroso-R-salt during substitution reactions involving this compound .

Table 1: Summary of Biological Activities and Kinetics

| Study | Substrate | Reaction Type | Stoichiometry | Kinetics Order |

|---|---|---|---|---|

| Ciprofloxacin | Oxidation | 1:2 | Unit order w.r.t HCF and Ru | |

| Nitroso-R-salt | Substitution | Variable | First-order w.r.t nitroso-R-salt |

Safety and Toxicity

While potassium hexacyanoruthenate(II) has potential therapeutic applications, it is essential to consider its safety profile. The compound is classified with acute toxicity risks through dermal and inhalation routes. Proper handling procedures must be followed to mitigate exposure risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.